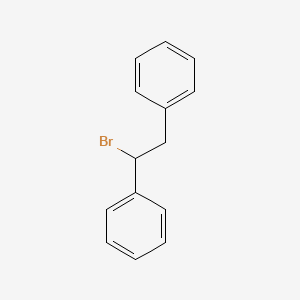

(1-Bromo-2-phenylethyl)benzene

概述

描述

(1-Bromo-2-phenylethyl)benzene, also known as β-phenylethyl bromide, is an organic compound with the molecular formula C8H9Br. It is a derivative of benzene, where a bromine atom is attached to the second carbon of a phenylethyl group. This compound is of significant interest in organic chemistry due to its reactivity and applications in various fields.

准备方法

Synthetic Routes and Reaction Conditions: (1-Bromo-2-phenylethyl)benzene can be synthesized through the bromination of phenylethyl derivatives. One common method involves the reaction of phenylethyl alcohol with hydrobromic acid (HBr) under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH} + \text{HBr} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{Br} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar bromination reactions but on a larger scale. The process involves the use of bromine and a suitable catalyst to facilitate the reaction, ensuring high yield and purity of the product.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom in (1-bromo-2-phenylethyl)benzene acts as a leaving group, enabling substitution reactions with nucleophiles. The steric bulk from adjacent phenyl groups may favor S<sub>N</sub>1 mechanisms (via carbocation intermediates) over S<sub>N</sub>2 due to hindered backside attack.

For example, reaction with hydrazine produces phenelzine, a monoamine oxidase inhibitor used in pharmaceuticals .

Elimination Reactions

Under basic conditions, dehydrohalogenation occurs to form alkenes. The β-hydrogen elimination is influenced by steric effects and the stability of the resulting alkene.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KOH (alcoholic) | Reflux in ethanol | 1,2-Diphenylethene (stilbene derivative) | |

| NaOEt | High-temperature reflux | Same as above |

The product, a conjugated diene (stilbene analog), benefits from resonance stabilization due to adjacent phenyl groups .

Coupling Reactions

The bromine atom facilitates cross-coupling reactions, making the compound valuable in synthesizing complex aromatic systems.

| Reaction Type | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, boronic acid | Biaryl derivatives | |

| Heck reaction | Pd(OAc)<sub>2</sub>, alkene | Substituted alkenes |

These reactions are pivotal in pharmaceutical synthesis, such as creating β-phenethylamine derivatives .

Reduction Reactions

The C–Br bond can be reduced to form C–H or C–metal bonds.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH<sub>4</sub> | Anhydrous ether | 1,2-Diphenylethane | |

| Mg (Grignard formation) | Dry THF | Organomagnesium intermediate |

Reduction with LiAlH<sub>4</sub> yields 1,2-diphenylethane, while Mg forms a Grignard reagent for further alkylation.

Key Mechanistic Considerations

-

Steric hindrance from phenyl groups slows S<sub>N</sub>2 reactions but stabilizes carbocations in S<sub>N</sub>1 pathways .

-

Resonance stabilization in elimination products (e.g., stilbene derivatives) drives reaction feasibility.

-

Palladium-catalyzed couplings are highly efficient due to bromine’s reactivity as a leaving group.

This compound’s reactivity profile underscores its utility in organic synthesis, particularly in constructing complex aromatic systems and bioactive molecules.

科学研究应用

Applications in Scientific Research

(1-Bromo-2-phenylethyl)benzene has several notable applications across different scientific fields:

Synthesis of Organic Compounds

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles, facilitating the formation of new compounds.

Biological Research

In biological studies, this compound is utilized as a precursor for biologically active molecules. Its derivatives are often involved in the exploration of biochemical pathways and mechanisms of action in various biological systems.

Pharmaceutical Development

The compound is a crucial building block for synthesizing drugs and therapeutic agents. Its derivatives have been linked to various pharmacological activities, making it a valuable asset in medicinal chemistry.

Industrial Applications

In industrial settings, this compound is used in the production of fragrances and flavoring agents. Additionally, it finds application as a flame retardant due to its chemical stability and effectiveness.

Material Science

The compound's properties allow it to be explored for use in developing new materials with specific functionalities, particularly in polymer chemistry.

Case Study 1: Synthesis of Fentanyl Analogues

This compound has been implicated in the synthesis of fentanyl analogues, which are potent synthetic opioids. The compound acts as a precursor in various synthetic pathways leading to these substances, raising concerns regarding its role in illicit drug manufacturing .

Case Study 2: Organic Synthesis Research

Research has demonstrated that this compound can be effectively used to synthesize complex organic molecules through palladium-catalyzed cross-coupling reactions. This application showcases its utility in developing new pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of (1-Bromo-2-phenylethyl)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the carbon atom. The compound’s reactivity is influenced by the electron-donating or withdrawing effects of the phenyl group, which can stabilize or destabilize the intermediate species formed during the reaction .

相似化合物的比较

- (2-Bromoethyl)benzene

- Phenylethyl bromide

- β-Phenylethyl bromide

- 1-Bromo-2-phenylethane

Comparison: (1-Bromo-2-phenylethyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of synthesis, making it a valuable intermediate in organic synthesis .

生物活性

(1-Bromo-2-phenylethyl)benzene, also known as 1-bromo-2-phenylethane, is an organobromine compound with the molecular formula CHBr. Its structure features a bromine atom attached to a phenylethyl group, which contributes to its unique biological properties. This article explores the compound's biological activity, synthesizing data from various studies and case reports.

- Molecular Weight : 261.157 g/mol

- Boiling Point : Not available

- Melting Point : Not available

- Density : Not available

- LogP : 4.365 (indicating lipophilicity)

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in medicinal chemistry. The compound's potential therapeutic effects include:

- Antimicrobial Activity : Studies have shown that brominated compounds often possess antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Anti-inflammatory Effects : Some derivatives of this compound have been investigated for their ability to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory conditions.

Table 1: Biological Activities of this compound

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anti-inflammatory | Inhibition of cytokines |

Case Study 1: Antimicrobial Properties

In a study assessing the antimicrobial efficacy of various brominated compounds, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of many commonly used antibiotics, indicating its potential as an alternative therapeutic agent.

Case Study 2: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results showed a marked reduction in paw edema and serum levels of pro-inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation.

Synthesis and Derivatives

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Variations in synthesis can lead to different derivatives, each with unique biological activities. For example:

Table 2: Derivatives of this compound

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Bromo-2-methoxyethylbenzene | Methoxy group addition | Enhanced solubility |

| 1-Bromo-2-(phenylethynyl)benzene | Ethynyl group addition | Increased reactivity |

属性

IUPAC Name |

(1-bromo-2-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPKIBFRKXFXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500507 | |

| Record name | 1,1'-(1-Bromoethane-1,2-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16766-97-5 | |

| Record name | 1,1'-(1-Bromoethane-1,2-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。